3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 2-chloroaniline with allyl isothiocyanate to form an intermediate, which then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The chlorine atom in the 2-chloroanilino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer activity could involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-Allyl-5-((2-bromoanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Allyl-5-((2-fluoroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Allyl-5-((2-iodoanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the 2-chloroanilino group, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially different properties.
Properties
Molecular Formula |
C13H11ClN2OS2 |
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Molecular Weight |
310.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)iminomethyl]-4-hydroxy-3-prop-2-enyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C13H11ClN2OS2/c1-2-7-16-12(17)11(19-13(16)18)8-15-10-6-4-3-5-9(10)14/h2-6,8,17H,1,7H2 |
InChI Key |
XFZQYNCOJLWIDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=C(SC1=S)C=NC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
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